![molecular formula C22H35N3O3S B5548750 1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

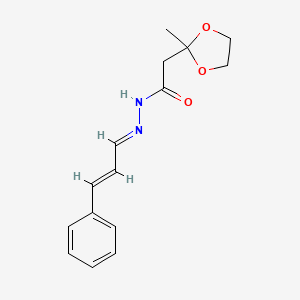

Synthesis Analysis

The synthesis of compounds related to "1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide" often involves multistep synthetic routes including conjugate additions, cyclizations, and substitutions. For instance, the methodology for creating complex piperidine and pyrrolidine derivatives involves the conjugate addition of amino acids to acetylenic sulfones, followed by intramolecular acylation and cyclization steps (Back & Nakajima, 2000). This approach illustrates the intricate strategies employed in the synthesis of such molecules, highlighting the chemical versatility and reactivity of the sulfone and piperidine functional groups.

Molecular Structure Analysis

The molecular structure of related compounds showcases significant insights into the conformational and crystalline aspects, contributing to our understanding of "1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide." For example, studies on the crystal structure of N-p-Methylbenzyl benzamide reveal intermolecular hydrogen bonding patterns and molecular geometry, which are crucial for predicting the behavior and reactivity of similar compounds (Luo & Huang, 2004).

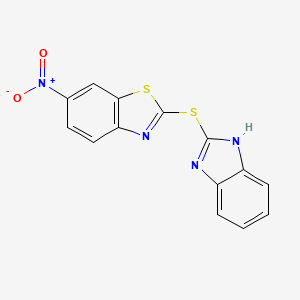

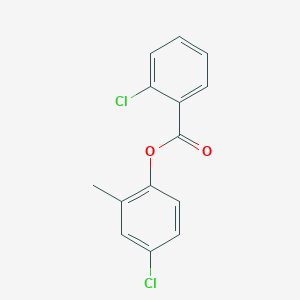

Chemical Reactions and Properties

Compounds with sulfone and piperidine groups participate in a variety of chemical reactions, displaying a range of properties such as reactivity towards nucleophiles, electrophiles, and radicals. The synthesis of biologically active O-substituted derivatives of piperidine sulfonamides demonstrates the chemical versatility and potential for further functionalization of the core piperidine structure (Khalid et al., 2013).

科学的研究の応用

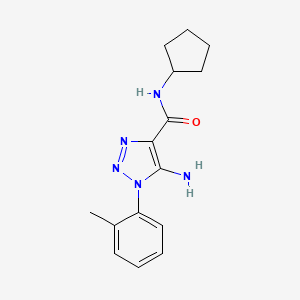

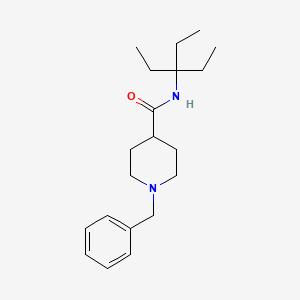

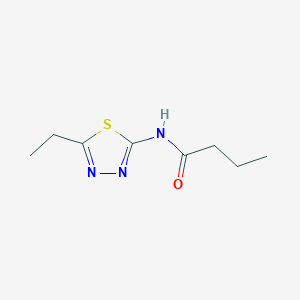

Synthesis of Heterocyclic Compounds

The synthesis and transformation of piperidines and pyrrolidines are crucial for the development of various bioactive molecules. For example, Back and Nakajima (2000) describe a method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This process is significant for the enantioselective synthesis of several dendrobatid alkaloids, showcasing the potential of such structures in complex organic synthesis and drug discovery (Back & Nakajima, 2000).

Advanced Polymer Materials

The research on sulfone-containing polymers indicates their importance in developing materials with exceptional thermal stability and mechanical properties. Liu et al. (2013) investigated the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit low dielectric constants, high transparency, and excellent thermal stability, making them suitable for applications in electronics and advanced material sciences (Liu et al., 2013).

Medicinal Chemistry and Drug Design

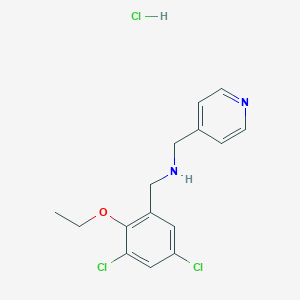

The sulfonyl group is a key functional component in many pharmacologically active compounds. Studies on sulfone derivatives have shown promising biological activities, including anticancer, antifungal, and enzyme inhibition properties. For instance, Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, demonstrating potent activity against butyrylcholinesterase enzyme, indicating potential therapeutic applications (Khalid et al., 2013).

Additionally, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers, using 1-(2-aminoethyl)piperazine and divinyl sulfone as monomers. This research opens up possibilities for creating novel polymeric materials with potential applications in biomedicine and materials science (Yan & Gao, 2000).

特性

IUPAC Name |

1-[(2-methylphenyl)methylsulfonyl]-N-(3-pyrrolidin-1-ylbutyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O3S/c1-18-7-3-4-8-21(18)17-29(27,28)25-15-10-20(11-16-25)22(26)23-12-9-19(2)24-13-5-6-14-24/h3-4,7-8,19-20H,5-6,9-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISRSWIHUQJLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCC(C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-methylbenzyl)sulfonyl]-N-[3-(pyrrolidin-1-yl)butyl]piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)